molecular formula C8H4BrF6NO B1407876 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine CAS No. 1707391-21-6

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine

Cat. No. B1407876
CAS RN: 1707391-21-6
M. Wt: 324.02 g/mol
InChI Key: CKLXQJYUDICHJK-UHFFFAOYSA-N
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Description

The compound “2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine” is a brominated pyridine derivative with a hexafluoropropan-2-yloxy group attached to the 6-position of the pyridine ring . Pyridine is a basic heterocyclic organic compound similar to benzene and has one nitrogen atom in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom attached at the 2-position, and a hexafluoropropan-2-yloxy group attached at the 6-position . The presence of the bromine atom and the hexafluoropropan-2-yloxy group would likely have significant effects on the electronic structure and reactivity of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the hexafluoropropan-2-yloxy group. The bromine atom could potentially undergo nucleophilic substitution reactions, while the hexafluoropropan-2-yloxy group could participate in a variety of reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its boiling and melting points . The hexafluoropropan-2-yloxy group could also influence the compound’s polarity and solubility .

Safety and Hazards

As with any chemical compound, handling “2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, but could potentially include toxicity if ingested or inhaled, and reactivity hazards .

properties

IUPAC Name

2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6NO/c9-4-2-1-3-5(16-4)17-6(7(10,11)12)8(13,14)15/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLXQJYUDICHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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